molecular formula C21H27N5O2 B2608251 9-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923437-72-3

9-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2608251
CAS No.: 923437-72-3
M. Wt: 381.48
InChI Key: NHIFMKVNKXIIAL-UHFFFAOYSA-N
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Description

9-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a high-purity chemical compound offered for research and development purposes. This compound belongs to a class of tetrahydropyrimido[2,1-f]purine-dione derivatives, which are of significant interest in early-stage pharmacological and basic science research. Structural analogs of this compound, such as those with substitutions at the 9-phenyl position (e.g., 2,4-dimethylphenyl or 3,4-dimethylphenyl), are documented in chemical databases like PubChem , indicating a research focus on this molecular scaffold. The core structure suggests potential for investigation as a modulator of various enzymatic pathways. Researchers are exploring these derivatives for their biochemical interactions and structure-activity relationships (SAR). As part of our collection of rare and unique chemicals, this product is provided to support innovative discovery efforts. Buyer assumes responsibility to confirm product identity and/or purity. This product is provided 'AS IS' and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, or for administration to humans or animals. All sales are final.

Properties

IUPAC Name

9-(2,3-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-13(2)12-26-19(27)17-18(23(5)21(26)28)22-20-24(10-7-11-25(17)20)16-9-6-8-14(3)15(16)4/h6,8-9,13H,7,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIFMKVNKXIIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted pyrimidine and purine precursors. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction may also require heating to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or isobutyl groups using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Phosphodiesterase Inhibition

One of the primary applications of this compound is its ability to act as a phosphodiesterase inhibitor. Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides such as cyclic AMP (cAMP) and cyclic GMP (cGMP). By inhibiting these enzymes, the compound can lead to increased levels of these cyclic nucleotides in tissues, which has various physiological effects:

  • Cardiovascular Effects : Increased cAMP levels can lead to vasodilation and improved cardiac function.
  • Neuroprotective Effects : Elevated cAMP levels are associated with neuroprotection and cognitive enhancement.

Research indicates that compounds with similar structures have been effective in treating conditions such as heart failure and pulmonary hypertension due to their vasodilatory effects .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. By modulating the signaling pathways associated with inflammation through phosphodiesterase inhibition, it may reduce inflammatory responses in various models of disease .

Cancer Research

There is emerging interest in the application of this compound within cancer research. The modulation of cyclic nucleotide levels can influence cell proliferation and apoptosis pathways. Studies have indicated that phosphodiesterase inhibitors can enhance the efficacy of certain chemotherapeutic agents by altering tumor microenvironments and improving drug delivery .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry investigated the effects of similar purine derivatives on heart failure models. Results indicated significant improvements in cardiac output when administered alongside traditional heart medications .
  • Case Study 2 : Research conducted at a prominent cancer research institute explored the use of phosphodiesterase inhibitors in combination with chemotherapy agents. The findings suggested that these compounds could enhance tumor sensitivity to treatment by modulating apoptotic pathways .

Mechanism of Action

The mechanism of action of 9-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Position 9 Substituent Position 3 Substituent Melting Point (°C) Yield (%)
Target Compound 2,3-Dimethylphenyl Isobutyl Not reported Not reported
1,3-Dimethyl-9-(prop-2-ynyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (Compound 24, E1) Prop-2-ynyl Methyl 203–206 93
9-Ethenyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (Compound 22, E1) Ethenyl Methyl 268–271 70
9-(3,4-Dimethoxyphenethyl)-3-(3-methylbutyl) derivative (E3) 3,4-Dimethoxyphenethyl 3-Methylbutyl Not reported Not reported
9-(2-Chloro-6-fluorobenzyl) derivative (E5) 2-Chloro-6-fluorobenzyl Methyl Not reported Not reported

Key Observations :

  • Position 9: Aromatic substituents (e.g., 2,3-dimethylphenyl in the target vs.
  • Position 3 : Longer alkyl chains (e.g., isobutyl in the target vs. methyl in E1) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Melting Points : Higher melting points (e.g., 268–271°C for Compound 22) correlate with reduced alkyl chain flexibility and increased crystallinity .

Table 2: Activity Profiles

Compound Name Biological Activity Potency/IC₅₀ Reference
Target Compound Not explicitly reported
9-(2-Chloro-6-fluorobenzyl) derivative (E5) MAO-B inhibition Comparable to selegiline
9-Benzyl-2,3-dihydro-1,3-dimethyl-6-hydroxy-7-prenyl derivative (E7) Antiinflammatory (AAR assay) ≈ Naproxen
8-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2-yl)butyl derivative (E9) PDE4B1/PDE10A inhibition, 5-HT₁A/D₂ affinity PDE4B1 IC₅₀ = 1.2 µM

Key Observations :

  • Aromatic Substituents : Halogenated benzyl groups (E5) enhance MAO-B inhibition, while benzyl or phenethyl groups (E7) favor antiinflammatory activity via cyclooxygenase modulation .
  • Alkyl Chains : Prenyl or isobutyl groups may reduce off-target effects (e.g., gastric toxicity in E7) compared to shorter chains .

Biological Activity

The compound 9-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS Number: 923437-72-3) is a complex organic molecule with potential pharmacological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H27N5O2
  • Molecular Weight : 381.5 g/mol
  • Structure : The compound features a tetrahydropyrimido core fused with a purine derivative and substituted with a dimethylphenyl group and an isobutyl group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to act as an inhibitor of specific enzymes involved in purine metabolism:

  • Inhibition of Purine Synthesis : Similar compounds have shown the ability to inhibit the de novo synthesis of purines. For instance, adenine was observed to suppress glycine incorporation into uric acid without affecting creatinine levels, suggesting a feedback mechanism in purine synthesis regulation .
  • Potential as a Therapeutic Agent : The structural characteristics of this compound suggest it may have applications in treating conditions related to purine metabolism disorders, such as gout or hyperuricemia.

Case Studies and Research Findings

Several studies have investigated the effects of related compounds on uric acid metabolism and overall health:

  • A study demonstrated that fructose infusion could stimulate de novo purine synthesis significantly in patients with gout. This suggests that compounds affecting purine metabolism could be beneficial in managing hyperuricemia .
  • Research indicates that modifications in the structure of purine derivatives can lead to varied biological activities. For example, the presence of specific substituents can enhance or inhibit enzyme interactions .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructureBiological Activity
3-Isobutyl-1-methylxanthineStructureInhibits phosphodiesterase and stimulates cAMP production
9-(2,4-dimethylphenyl)-3-isobutyl-1-methylxanthineStructureSimilar inhibition profile but different substituents affect potency

Q & A

Q. What are the key synthetic routes for this compound, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution using brominated precursors (e.g., 9-(2-bromoethyl) derivatives) and amines under reflux. For example, heating with KOH in ethanol for 20 hours yields the product after crystallization (70% yield). Characterization employs 1H-NMR (e.g., δ 3.35–3.59 ppm for methyl/methylene groups), IR (C=O stretches at 1701 cm⁻¹), and TLC (Rf ~0.55–0.62). Purity is confirmed via elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic methods are critical for confirming the compound’s structural integrity?

Essential techniques include:

  • 1H-NMR : Identifies substituent environments (e.g., N-CH3 at δ 3.35 ppm, isobutyl protons as multiplets).
  • IR Spectroscopy : Confirms carbonyl groups (C=O at ~1701 cm⁻¹) and alkyl/vinyl stretches.
  • UV-Vis : Detects π→π* transitions (λmax ~296–304 nm, logε ~4.19–4.40). Discrepancies in data require cross-validation with 2D NMR (e.g., HSQC for C-H correlations) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yields and purity?

Key parameters:

  • Solvent Selection : Polar solvents like ethanol or n-butanol improve solubility and reaction rates.
  • Amine Excess : Use 5–36 equivalents of amine to drive substitution to completion.
  • Reflux Duration : Extend heating (10–20 hours) for sluggish reactions, monitored via TLC. Post-synthesis, crystallization from ethanol (30% v/v) enhances purity, as seen in compound 24 (93% yield) .

Q. What strategies address contradictions in biological activity data across structural analogs?

Discrepancies may stem from:

  • Conformational Flexibility : Substituent orientation (e.g., isobutyl vs. propyl groups) alters binding.
  • Assay Variability : Standardize in vitro assays (e.g., enzyme inhibition IC50 protocols).
  • Molecular Modeling : Compare docking scores (e.g., binding affinity to adenosine receptors) to rationalize activity differences. Cross-reference with analogs like 9-(4-chlorophenyl) derivatives .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Use QSPR models to estimate logP (lipophilicity) and molecular dynamics simulations to assess blood-brain barrier permeability. For instance, the isobutyl group may increase logP by ~0.5 units compared to methyl analogs, influencing bioavailability. Validate predictions with in vitro Caco-2 cell assays .

Q. What experimental designs are suitable for studying metabolic stability in hepatic microsomes?

Protocol:

  • Incubate compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH.
  • Quench reactions at 0, 15, 30, and 60 minutes with acetonitrile.
  • Analyze via LC-MS/MS for parent compound depletion. Monitor metabolites (e.g., hydroxylation at the tetrahydropyrimidine ring) and compare to structurally similar purine diones .

Methodological Notes

  • Data Contradiction Analysis : For conflicting spectral data, employ variable-temperature NMR to detect rotational isomers or high-resolution MS to rule out impurities.
  • SAR Studies : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or alkyl (e.g., tert-butyl) groups to map steric/electronic effects on target binding .

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